molecular formula C11H12ClNS B12601433 5-Chloro-2-(2-phenylethyl)-2,3-dihydro-1,2-thiazole CAS No. 872726-18-6

5-Chloro-2-(2-phenylethyl)-2,3-dihydro-1,2-thiazole

Katalognummer: B12601433
CAS-Nummer: 872726-18-6
Molekulargewicht: 225.74 g/mol
InChI-Schlüssel: ODTAXIQRXPEYOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-(2-phenylethyl)-2,3-dihydro-1,2-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorine atom at the 5th position and a phenylethyl group at the 2nd position of the thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-phenylethyl)-2,3-dihydro-1,2-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylethylamine with a chlorinated thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-(2-phenylethyl)-2,3-dihydro-1,2-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-(2-phenylethyl)-2,3-dihydro-1,2-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-(2-phenylethyl)-2,3-dihydro-1,2-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenylethylamine: A precursor in the synthesis of 5-Chloro-2-(2-phenylethyl)-2,3-dihydro-1,2-thiazole.

    Thiazole: The parent compound of the thiazole family.

    5-Chlorothiazole: A similar compound with a chlorine atom at the 5th position but without the phenylethyl group.

Uniqueness

This compound is unique due to the presence of both the chlorine atom and the phenylethyl group, which confer specific chemical and biological properties

Eigenschaften

CAS-Nummer

872726-18-6

Molekularformel

C11H12ClNS

Molekulargewicht

225.74 g/mol

IUPAC-Name

5-chloro-2-(2-phenylethyl)-3H-1,2-thiazole

InChI

InChI=1S/C11H12ClNS/c12-11-7-9-13(14-11)8-6-10-4-2-1-3-5-10/h1-5,7H,6,8-9H2

InChI-Schlüssel

ODTAXIQRXPEYOP-UHFFFAOYSA-N

Kanonische SMILES

C1C=C(SN1CCC2=CC=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.